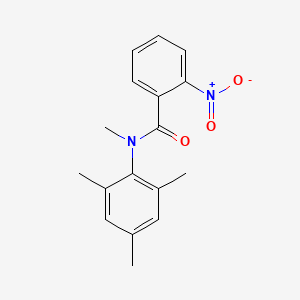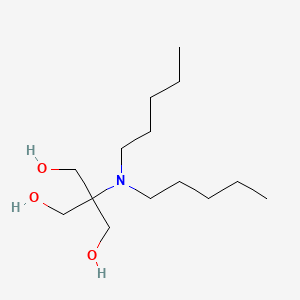
2,6-Dimethyltetradec-6-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyltetradec-6-enenitrile is an organic compound characterized by a nitrile group attached to a tetradecene chain with two methyl groups at the 2nd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyltetradec-6-enenitrile typically involves the alkylation of a suitable nitrile precursor with a 2,6-dimethylalkene. One common method is the reaction of 2,6-dimethylhex-1-ene with a nitrile compound under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyltetradec-6-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines or aldehydes, depending on the reducing agent used.
Substitution: The double bond in the tetradecene chain can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) are frequently used reducing agents.
Substitution: Electrophilic addition reactions often use halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines or aldehydes.
Substitution: Halogenated alkanes or alkenes.
Scientific Research Applications
2,6-Dimethyltetradec-6-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyltetradec-6-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyltetradec-6-enamide: Similar structure but with an amide group instead of a nitrile.
2,6-Dimethyltetradec-6-enoic acid: Contains a carboxylic acid group instead of a nitrile.
2,6-Dimethyltetradec-6-enol: Features a hydroxyl group in place of the nitrile.
Properties
CAS No. |
61259-62-9 |
|---|---|
Molecular Formula |
C16H29N |
Molecular Weight |
235.41 g/mol |
IUPAC Name |
2,6-dimethyltetradec-6-enenitrile |
InChI |
InChI=1S/C16H29N/c1-4-5-6-7-8-9-11-15(2)12-10-13-16(3)14-17/h11,16H,4-10,12-13H2,1-3H3 |
InChI Key |
LLPAEWFELCKNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C(C)CCCC(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


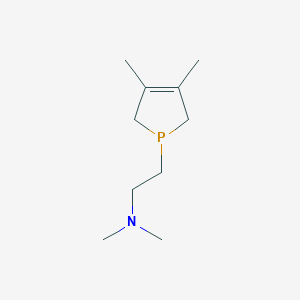
![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
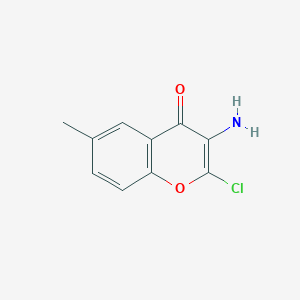
![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
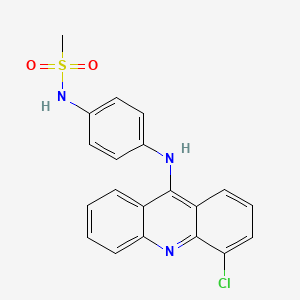
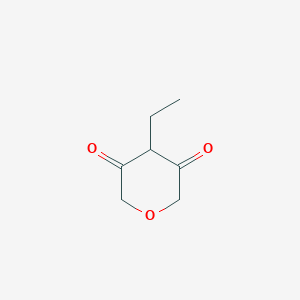
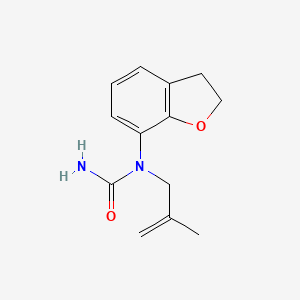
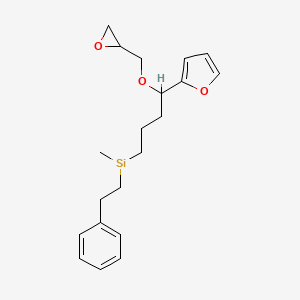
![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)
